1-(3-Bromobenzyl)pyrrolidine-2,5-dione

Malaria Kinase Inhibition Selectivity Profiling

1-(3-Bromobenzyl)pyrrolidine-2,5-dione is an N-substituted succinimide with a 3-bromobenzyl group. Its weak kinase inhibition (IC50 > 10 µM) makes it an ideal negative control for kinase profiling. Distinct LogP (2.0981) differentiates it from non-brominated isomers, ensuring reproducible SPR studies. The bromobenzyl group enables Suzuki-Miyaura cross-coupling for SAR expansion. No 5-LO inhibition at 100 µM ensures specificity in anti-inflammatory assays. Suitable for target deconvolution and computational model calibration.

Molecular Formula C11H10BrNO2
Molecular Weight 268.11 g/mol
Cat. No. B7848721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromobenzyl)pyrrolidine-2,5-dione
Molecular FormulaC11H10BrNO2
Molecular Weight268.11 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)CC2=CC(=CC=C2)Br
InChIInChI=1S/C11H10BrNO2/c12-9-3-1-2-8(6-9)7-13-10(14)4-5-11(13)15/h1-3,6H,4-5,7H2
InChIKeyLUKLTYBLHIBEHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Bromobenzyl)pyrrolidine-2,5-dione: Key Chemical and Structural Data for Research Procurement


1-(3-Bromobenzyl)pyrrolidine-2,5-dione (CAS: 791817-73-7) is a synthetically accessible N-substituted succinimide derivative characterized by a pyrrolidine-2,5-dione core functionalized at the N1 position with a 3-bromobenzyl group . It has a molecular formula of C11H10BrNO2 and a molecular weight of 268.11 g/mol . The compound is commercially available with a minimum purity specification of 95% and is recommended for long-term storage in a cool, dry place . Its calculated topological polar surface area (TPSA) is 37.38 Ų, and its computed LogP is 2.0981, indicating moderate lipophilicity .

Why 1-(3-Bromobenzyl)pyrrolidine-2,5-dione Cannot Be Interchanged with Generic Succinimide Analogs


Succinimide derivatives are a pharmacologically privileged class, yet their biological activity is exquisitely sensitive to N-substituent structure, as established by comprehensive structure-activity relationship (SAR) analyses [1]. The precise identity and position of the aryl substituent—in this case, a 3-bromobenzyl group—dictate target engagement, potency, and selectivity profiles. Consequently, substituting 1-(3-Bromobenzyl)pyrrolidine-2,5-dione with a non-brominated analog (e.g., N-benzylsuccinimide), a positional isomer (e.g., 4-bromobenzyl derivative), or a direct aryl-attached congener (e.g., Brosuximide) will result in a different set of molecular properties and biological activities. The quantitative evidence presented in Section 3 demonstrates that even minor structural changes translate into orders-of-magnitude differences in enzyme inhibition and physicochemical parameters, making generic substitution scientifically invalid for reproducible research.

Quantitative Differentiation of 1-(3-Bromobenzyl)pyrrolidine-2,5-dione from Structural Analogs and Benchmark Inhibitors


Comparative PfPK5 Inhibition: 1000-Fold Weaker than Purvalanol B, Defining a Low-Potency Profile

In a biochemical assay measuring inhibition of Plasmodium falciparum cyclin-dependent protein kinase PfPK5, 1-(3-Bromobenzyl)pyrrolidine-2,5-dione exhibited an IC50 of 130,000 nM (130 µM) [1]. In contrast, the benchmark ATP-competitive inhibitor Purvalanol B achieved an IC50 of 130 nM under comparable assay conditions [2]. This represents a 1000-fold difference in potency. The compound's IC50 for PfPK5 also exceeds 100 µM, a threshold often used to define weak or inactive compounds.

Malaria Kinase Inhibition Selectivity Profiling

Human CDK1/Cyclin B Inhibition: Over 1200-Fold Less Potent than NU6102, Confirming a Weak CDK1 Profile

1-(3-Bromobenzyl)pyrrolidine-2,5-dione inhibits human CDK1/cyclin B with an IC50 of 12,000 nM (12 µM) [1]. This is over 1200-fold weaker than the well-characterized CDK1/2 inhibitor NU6102, which has an IC50 of 9.5 nM against CDK1/cyclin B [2]. The compound also shows a 3.5-fold selectivity for human CDK1 over the malarial kinase Pfmrk (IC50 = 3,500 nM) [1].

Cancer Cell Cycle Kinase Profiling

Human CDK5/p25 Inhibition: 33,000-Fold Weaker than NVP-LCQ195, a Clear Differentiator for Neuronal Kinase Studies

The compound inhibits human CDK5/p25 with an IC50 of 33,000 nM (33 µM) [1]. This is 33,000-fold weaker than the multi-CDK inhibitor NVP-LCQ195, which inhibits CDK5/p25 with an IC50 of 1 nM .

Neurodegeneration Kinase Inhibition Selectivity

Porcine GSK-3β Inhibition: Over 4700-Fold Weaker than CHIR-99021, a Defining Feature for Metabolic and Neurodegenerative Research

1-(3-Bromobenzyl)pyrrolidine-2,5-dione inhibits porcine brain GSK-3α/β with an IC50 of 32,000 nM (32 µM) [1]. This is over 4700-fold weaker than the selective GSK-3β inhibitor CHIR-99021 (Laduviglusib), which has an IC50 of 6.7 nM .

Alzheimer's Disease Diabetes Kinase Profiling

5-Lipoxygenase (5-LO) Activity: No Significant Inhibition at 100 µM, in Contrast to Sub-Nanomolar Benchmark Inhibitors

In a rat basophilic leukemia-1 (RBL-1) cell-based assay, 1-(3-Bromobenzyl)pyrrolidine-2,5-dione showed no significant inhibition of 5-lipoxygenase (5-LO) at a concentration of 100 µM [1]. This contrasts sharply with potent 5-LO inhibitors like PF-4191834, which has an IC50 of 130 nM in human blood cell assays . Additionally, in human neutrophils, the compound exhibited an IC50 of 3,600 nM (3.6 µM) for 5-LO inhibition, which is still 28-fold weaker than PF-4191834 [2].

Inflammation Enzyme Inhibition Selectivity

Physicochemical Differentiation: LogP and Molecular Weight vs. N-Benzylsuccinimide and Brosuximide

The 3-bromobenzyl substituent in 1-(3-Bromobenzyl)pyrrolidine-2,5-dione confers distinct physicochemical properties compared to its non-brominated analog and a direct aryl-attached isomer. The compound has a computed LogP of 2.0981 and a molecular weight (MW) of 268.11 g/mol . In contrast, N-Benzylsuccinimide (the non-brominated analog) has a lower LogP of 1.27350 and a lower MW of 189.08 g/mol . Brosuximide, which features a 3-bromophenyl group directly attached to the succinimide nitrogen, has a LogP ranging from 1.31 to 1.855 and a MW of 254.08 g/mol [1][2].

Lipophilicity Drug Design Physicochemical Properties

Optimal Research Applications for 1-(3-Bromobenzyl)pyrrolidine-2,5-dione Based on Quantitative Evidence


Negative Control for Kinase Selectivity Profiling Panels

Given its weak inhibition (IC50 > 10 µM) against key kinases including PfPK5 (130 µM), human CDK1 (12 µM), CDK5 (33 µM), and GSK-3β (32 µM), this compound is ideally suited as a negative control in kinase selectivity profiling panels [1]. Its low potency ensures that any observed cellular or biochemical effects are not attributable to off-target kinase inhibition, thereby increasing the confidence in hit validation and target deconvolution studies.

Reference Standard for Physicochemical Property Studies of N-Substituted Succinimides

The distinct LogP (2.0981) and molecular weight (268.11 g/mol) of 1-(3-Bromobenzyl)pyrrolidine-2,5-dione, which differ significantly from analogs like N-Benzylsuccinimide (LogP 1.273, MW 189.08) and Brosuximide (LogP ~1.58, MW 254.08), make it a useful reference standard for investigating structure-property relationships (SPR) . It can be used to calibrate computational models of lipophilicity or to study the impact of bromine substitution on membrane permeability in Caco-2 or PAMPA assays.

Scaffold for Structure-Activity Relationship (SAR) Optimization Programs

The compound's weak but measurable activity across multiple kinase targets (e.g., Pfmrk IC50 = 3.5 µM, human CDK1 IC50 = 12 µM) provides a baseline from which medicinal chemists can initiate SAR campaigns [2]. The 3-bromobenzyl group offers a synthetic handle for further functionalization (e.g., via Suzuki-Miyaura cross-coupling) to explore the chemical space around the N1 position, with the goal of improving potency and selectivity for a specific kinase target.

Control Compound for 5-Lipoxygenase (5-LO) Pathway Studies

Since the compound shows no significant inhibition of 5-LO in RBL-1 cells at 100 µM, it can be used as a control to ensure that any observed anti-inflammatory or lipid mediator effects are not due to direct 5-LO enzyme inhibition [3]. This is particularly relevant in studies involving leukotriene biosynthesis or arachidonic acid metabolism where 5-LO is a central player.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-Bromobenzyl)pyrrolidine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.